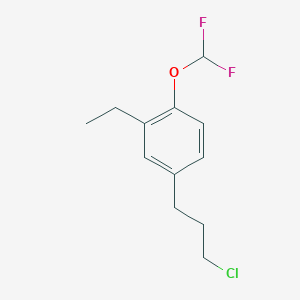
1-(3-Chloropropyl)-3-ethyl-2-(trifluoromethylthio)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Chloropropyl)-3-ethyl-2-(trifluoromethylthio)benzene is an organic compound characterized by the presence of a benzene ring substituted with a 3-chloropropyl group, an ethyl group, and a trifluoromethylthio group
Preparation Methods
The synthesis of 1-(3-Chloropropyl)-3-ethyl-2-(trifluoromethylthio)benzene involves several steps. One common method includes the reaction of 3-chloropropylbenzene with trifluoromethylthiolating agents under specific conditions. The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-(3-Chloropropyl)-3-ethyl-2-(trifluoromethylthio)benzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The trifluoromethylthio group can undergo oxidation to form sulfoxides or sulfones, while reduction reactions can modify the benzene ring or the substituents.
Addition Reactions: The compound can also undergo addition reactions with electrophiles, particularly at the benzene ring.
Common reagents used in these reactions include strong bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and the reagents used.
Scientific Research Applications
1-(3-Chloropropyl)-3-ethyl-2-(trifluoromethylthio)benzene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which 1-(3-Chloropropyl)-3-ethyl-2-(trifluoromethylthio)benzene exerts its effects involves interactions with specific molecular targets. The trifluoromethylthio group is known to enhance the lipophilicity of the compound, allowing it to interact more effectively with hydrophobic regions of biomolecules. This can lead to changes in the activity of enzymes, receptors, or other proteins, ultimately affecting various biological pathways.
Comparison with Similar Compounds
1-(3-Chloropropyl)-3-ethyl-2-(trifluoromethylthio)benzene can be compared with other compounds that have similar structures or functional groups:
1-(3-Chloropropyl)-3-ethylbenzene: Lacks the trifluoromethylthio group, resulting in different chemical properties and reactivity.
1-(3-Chloropropyl)-3-(trifluoromethylthio)benzene: Similar structure but without the ethyl group, leading to variations in its applications and interactions.
3-Chloropropylbenzene: A simpler compound that serves as a precursor in the synthesis of more complex molecules.
The presence of the trifluoromethylthio group in this compound makes it unique, as this group imparts distinct chemical and physical properties that are valuable in various applications.
Properties
Molecular Formula |
C12H14ClF3S |
|---|---|
Molecular Weight |
282.75 g/mol |
IUPAC Name |
1-(3-chloropropyl)-3-ethyl-2-(trifluoromethylsulfanyl)benzene |
InChI |
InChI=1S/C12H14ClF3S/c1-2-9-5-3-6-10(7-4-8-13)11(9)17-12(14,15)16/h3,5-6H,2,4,7-8H2,1H3 |
InChI Key |
CFAXXWLLZCBKSW-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=CC=C1)CCCCl)SC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


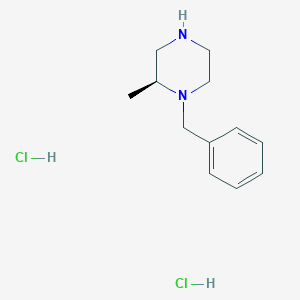
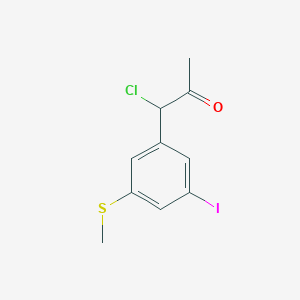
![N-methylpyrazolo[1,5-a]pyridin-2-amine;hydrochloride](/img/structure/B14046073.png)
![4,7-Dichloro-2-(difluoromethyl)-8-fluoropyrido[4,3-D]pyrimidine](/img/structure/B14046076.png)
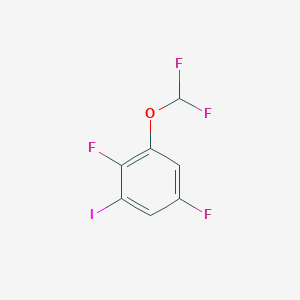

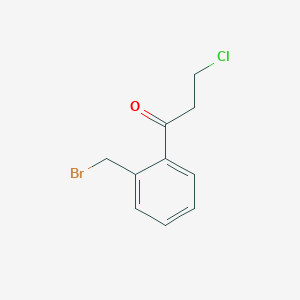
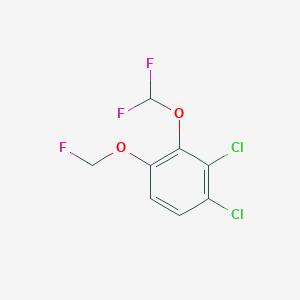
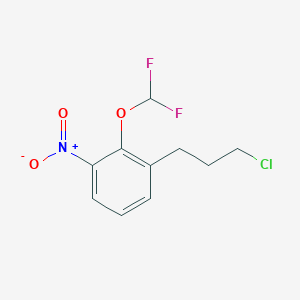
![(6-Chloro-1-methyl-1H-benzo[d]imidazol-2-yl)methanamine](/img/structure/B14046139.png)
![4-((2,5-Dichloropyrimidin-4-yl)amino)benzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B14046147.png)

